Basic Yellow 5 is derived from the diazotization of 4-amino-6-hydroxypyrimidine followed by coupling with 2-hydroxy-1-naphthalenesulfonic acid. This synthetic pathway allows for the production of a dye that meets the regulatory standards set by organizations such as the U.S. Food and Drug Administration and the European Food Safety Authority.
Basic Yellow 5 is classified as a synthetic organic dye, specifically an azo dye. It is often used in food products under the designation E102 in Europe and FD&C Yellow No. 5 in the United States.
The synthesis of Basic Yellow 5 involves several key steps:
Technical Details:
Basic Yellow 5 has a complex molecular structure characterized by its azo linkage. Its chemical formula is .
Basic Yellow 5 can undergo various chemical reactions, including:
Technical Details:
The mechanism of action for Basic Yellow 5 primarily involves its interaction with biological systems:
Studies have indicated that Basic Yellow 5 can elicit allergic reactions in sensitive individuals, highlighting its importance in food safety assessments.
Relevant analyses indicate that its stability varies significantly with temperature and light exposure, impacting its efficacy as a colorant in products.
Basic Yellow 5 finds extensive use across various industries:
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